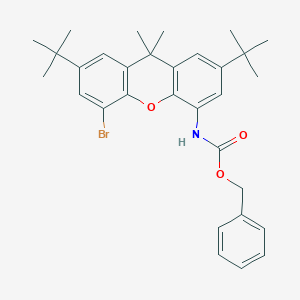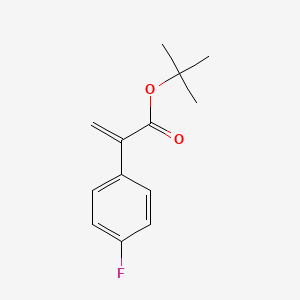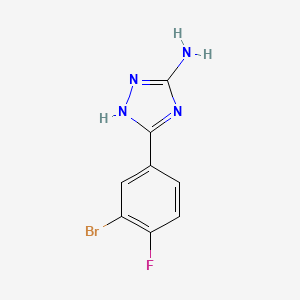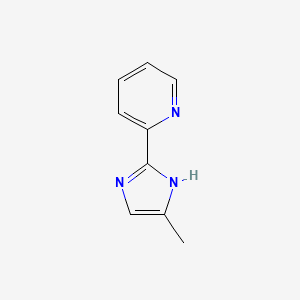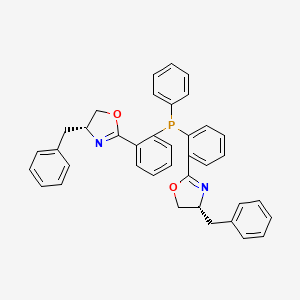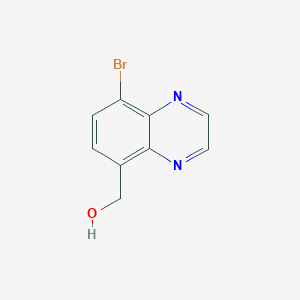
(8-Bromoquinoxalin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Bromoquinoxalin-5-yl)methanol: is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom at the 8th position and a methanol group at the 5th position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Bromoquinoxalin-5-yl)methanol typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as benzotriazol-1-ol and N-ethyl-N,N-diisopropylamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: (8-Bromoquinoxalin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium amide or thiourea.
Major Products Formed:
Oxidation: 8-Bromoquinoxalin-5-carboxylic acid.
Reduction: Quinoxalin-5-ylmethanol.
Substitution: 8-Aminoquinoxalin-5-ylmethanol.
Scientific Research Applications
Chemistry: (8-Bromoquinoxalin-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for the survival of pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (8-Bromoquinoxalin-5-yl)methanol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes essential for bacterial cell wall synthesis. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s ability to disrupt critical biological processes makes it a promising candidate for further research.
Comparison with Similar Compounds
Quinoxalin-5-ylmethanol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
8-Bromoquinoxaline: Lacks the methanol group, limiting its applications in biological research.
5-Bromoquinoxalin-6-ylmethanol: Similar structure but with different positioning of functional groups, leading to different chemical and biological properties.
Uniqueness: (8-Bromoquinoxalin-5-yl)methanol’s unique combination of a bromine atom and a methanol group at specific positions makes it highly versatile in both chemical synthesis and biological research. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from similar compounds.
Properties
IUPAC Name |
(8-bromoquinoxalin-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBNFGUCEVEOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1CO)N=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)
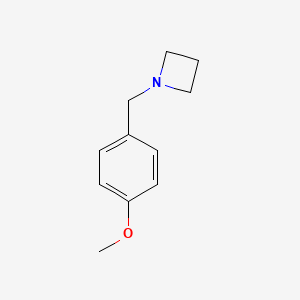
![6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)

![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
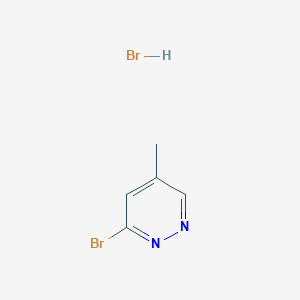
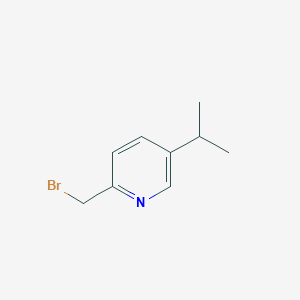
![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)
